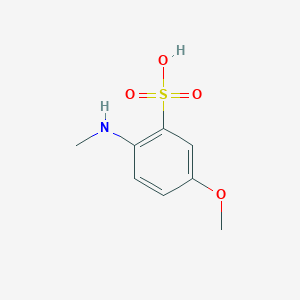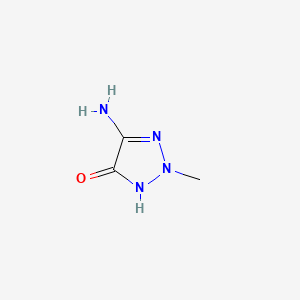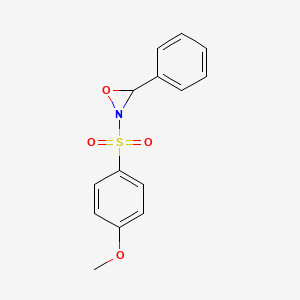amine](/img/structure/B13488948.png)
[2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)ethylamine is an organic compound with the molecular formula C13H20FN It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methylbutylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)ethylamine typically involves the reaction of 2-fluorophenylethylamine with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluorophenyl)ethylamine may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing the formation of by-products.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may require the use of nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
2-(2-Fluorophenyl)ethylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may play a role in binding to target proteins or enzymes, while the amine moiety can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)ethylamine: This compound has a similar structure but with the fluorine atom in the para position on the phenyl ring.
2-(2-Chlorophenyl)ethylamine: This compound has a chlorine atom instead of fluorine on the phenyl ring.
2-(2-Bromophenyl)ethylamine: This compound has a bromine atom instead of fluorine on the phenyl ring.
Uniqueness
The presence of the fluorine atom in the ortho position on the phenyl ring of 2-(2-Fluorophenyl)ethylamine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions or positional isomers.
特性
分子式 |
C13H20FN |
|---|---|
分子量 |
209.30 g/mol |
IUPAC名 |
N-[2-(2-fluorophenyl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-11(2)10-15-9-8-12-6-4-5-7-13(12)14/h4-7,11,15H,3,8-10H2,1-2H3 |
InChIキー |
QQMSGJKJFDHVQY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNCCC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)




![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)


![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)

